molecular formula C7H5Cl2NO2 B174058 3,5-Dichloro-4-hydroxybenzamide CAS No. 3337-60-8

3,5-Dichloro-4-hydroxybenzamide

Cat. No. B174058
CAS RN: 3337-60-8
M. Wt: 206.02 g/mol
InChI Key: XIDBELOIUFHQAW-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzamide is a chemical compound with the molecular formula C7H5Cl2NO2 . It is a derivative of p-salicylic acid with chloro- substituents at C-3 and C-5 of the benzene ring .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-hydroxybenzamide consists of a benzene ring with two chlorine atoms substituted at the 3rd and 5th positions and a hydroxy group at the 4th position . The molecular weight is 188.01 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-4-hydroxybenzamide include a molecular weight of 188.01 g/mol .

Scientific Research Applications

Chromogenic Systems and Enzymatic Assays

  • Enzymatic Uric Acid Assay : Fossati, P., & Prencipe, L. (2010) developed a chromogenic system using 3,5-dichloro-2-hydroxybenzenesulfonic acid for the direct enzymatic assay of uric acid in serum and urine. This system was effective for clinical chemistry, offering a reliable, simple, and rapid assay suitable for both manual and automated procedures (Fossati & Prencipe, 2010).

Anticancer Research

  • Niclosamide Derivatives for Cancer Treatment : Tang, Z., et al. (2017) explored the synthesis of niclosamide derivatives, including compounds related to 3,5-Dichloro-4-hydroxybenzamide, to develop potential anticancer agents. These derivatives showed significant cytotoxicity against various cancer cell lines (Tang et al., 2017).

Environmental Applications

  • Herbicide Metabolism : McBride, K., et al. (1986) studied the metabolism of bromoxynil (a herbicide) by Klebsiella pneumoniae, which transformed bromoxynil into related compounds, but did not utilize 3,5-dichloro-4-hydroxybenzamide as a substrate (McBride et al., 1986).
  • Photocatalytic Degradation of Propyzamide : Torimoto, T., et al. (1996) investigated the photocatalytic degradation of propyzamide, a compound similar to 3,5-Dichloro-4-hydroxybenzamide, using TiO2-loaded adsorbents. This study provided insights into enhancing the rate of mineralization of such compounds in environmental settings (Torimoto et al., 1996).

Chemical Synthesis and Analysis

  • Solid-State Polymerization : Sandor, R., & Foxman, B. (2000) conducted research on the solid-state polymerization of 3,5-dihalo-4-aminobenzoylchlorides, providing new structural perspectives relevant to 3,5-Dichloro-4-hydroxybenzamide (Sandor & Foxman, 2000).

Molecular Modeling and Biochemical Studies

  • Spectroscopic Studies : Ramesh, P., et al. (2020) performed theoretical and experimental spectroscopic studies of monomeric and dimeric structures of 4-hydroxybenzamide, closely related to 3,5-Dichloro-4-hydroxybenzamide. This study provided insights into molecular structure and interactions (Ramesh et al., 2020).

properties

IUPAC Name

3,5-dichloro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDBELOIUFHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406792
Record name 3,5-dichloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-hydroxybenzamide

CAS RN

3337-60-8
Record name 3,5-dichloro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AB Veselá, H Pelantová, M Šulc… - Journal of Industrial …, 2012 - academic.oup.com
The aim of this work was to determine the ability of rhodococci to transform 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil), 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), 3,5-diiodo-4…
Number of citations: 33 academic.oup.com
P Lovecka, M Thimova, P Grznarova, J Lipov… - BioMed research …, 2015 - hindawi.com
The benzonitrile herbicides bromoxynil, chloroxynil, dichlobenil, and ioxynil have been used actively worldwide to control weeds in agriculture since 1970s. Even though dichlobenil is …
Number of citations: 29 www.hindawi.com
RG Vaswani, AR Chamberlin - The Journal of Organic Chemistry, 2008 - ACS Publications
This paper describes the successful implementation of a stereocontrolled strategy for the total chemical synthesis of the pyrrolidine-based alkaloid (−)-kaitocephalin. This scalable …
Number of citations: 88 pubs.acs.org
T Threlfall - Vibrational Spectroscopy, 2022 - Elsevier
The infrared spectra of more than 150 primarycarboxamides in the NH stretching and the carbonyl region have been measured. Comparison is made with Bellamys analysis of the …
Number of citations: 1 www.sciencedirect.com
S Hatakeyama - Chemical and Pharmaceutical Bulletin, 2014 - jstage.jst.go.jp
Total syntheses of structurally and biologically intriguing natural products relying on new synthetic methodologies are described. This article features cinchona alkaloid-catalyzed …
Number of citations: 10 www.jstage.jst.go.jp
L Rucká, O Volkova, A Pavlík, O Kaplan… - Antonie Van …, 2014 - Springer
Bacterial amidases and nitrile hydratases can be used for the synthesis of various intermediates and products in the chemical and pharmaceutical industries and for the bioremediation …
Number of citations: 14 link.springer.com
RL Weerasinghe - 2013 - search.proquest.com
The asymmetric [C+ NC+ CC] coupling reaction provides stereoselective access to highly functionalized pyrrolidine rings. The hallmark of this azomethine ylide cycloaddition cascade is …
Number of citations: 3 search.proquest.com
DT Mphehlo - 2021 - uir.unisa.ac.za
Organonitriles are organic compounds which contain the cyano group (C = N) in their structure and are commonly used in Lhe synlhesis of pharmaceulicals, solvenls, rubbers, and …
Number of citations: 1 uir.unisa.ac.za
K Takahashi, D Yamaguchi, J Ishihara… - Organic …, 2012 - ACS Publications
A total synthesis of (−)-kaitocephalin, an ionotropic glutamate receptor antagonist, is accomplished in highly stereocontrolled manner via Overman rearrangement, rhodium-catalyzed …
Number of citations: 56 pubs.acs.org

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